4-Chloroquinoline 1-oxide hydrochloride
Overview
Description
4-Chloroquinoline 1-oxide hydrochloride is a chemical compound with the molecular formula C9H7Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinoline 1-oxide hydrochloride typically involves the oxidation of 4-chloroquinoline. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the 1-oxide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloroquinoline 1-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent quinoline compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and quinoline positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxides of quinoline.
Reduction: 4-Chloroquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Chloroquinoline 1-oxide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloroquinoline 1-oxide hydrochloride involves its interaction with cellular components. It can act as an oxidizing agent, affecting various biochemical pathways. The compound may target specific enzymes or proteins, leading to alterations in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial with structural similarities.
Quinoline: The parent compound from which 4-Chloroquinoline 1-oxide hydrochloride is derived.
Uniqueness
This compound is unique due to its specific oxidation state and the presence of both chloro and oxide functional groups. These features confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
4-chloro-1-oxidoquinolin-1-ium;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO.ClH/c10-8-5-6-11(12)9-4-2-1-3-7(8)9;/h1-6H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRQFOBEBPSRMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40637339 | |
Record name | 4-Chloro-1-oxo-1lambda~5~-quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40637339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-90-3 | |
Record name | Quinoline, 4-chloro-, 1-oxide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6627-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC60253 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60253 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-1-oxo-1lambda~5~-quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40637339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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